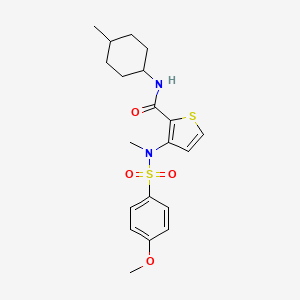

3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Description

This compound is a thiophene-2-carboxamide derivative featuring a sulfonamido group substituted with a 4-methoxy-N-methylphenyl moiety and a 4-methylcyclohexylamine at the carboxamide position.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(4-methylcyclohexyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-14-4-6-15(7-5-14)21-20(23)19-18(12-13-27-19)22(2)28(24,25)17-10-8-16(26-3)9-11-17/h8-15H,4-7H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMKWJVSSLEVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a complex organic molecule that belongs to the class of thiophene derivatives, which have garnered attention for their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C18H24N2O3S

- Molecular Weight : 356.46 g/mol

- IUPAC Name : 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Thiophene derivatives, including the compound , exhibit a variety of biological activities through several mechanisms:

- Anticancer Activity : Many thiophene derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds similar to thiophene-2-carboxamide derivatives have demonstrated cytotoxic effects on various human tumor cell lines by activating caspases and disrupting mitochondrial membrane potential .

- Inhibition of Tubulin Polymerization : Certain thiophene-based compounds act as inhibitors of tubulin polymerization, effectively arresting cancer cells in the G(2)/M phase of the cell cycle. This mechanism is critical for their anticancer efficacy .

- Antimicrobial Properties : Thiophene derivatives have also been reported to possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant pathogens .

Biological Activity Data

The biological activity of 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide can be summarized in the following table:

Case Studies and Research Findings

- Anticancer Studies : Research has indicated that thiophene-2-carboxamide derivatives can significantly inhibit the growth of Hep3B liver cancer cells, with IC50 values ranging from 5.46 to 12.58 µM. These compounds disrupt spheroid formation in cancer cells, suggesting a novel mechanism of action .

- Molecular Docking Studies : Molecular docking simulations have shown that thiophene derivatives bind effectively to the colchicine-binding site on tubulin, highlighting their potential as anticancer agents that can overcome multidrug resistance .

- Antioxidant Activity : Recent studies have demonstrated that derivatives such as 3-amino thiophene-2-carboxamide exhibit high antioxidant activity comparable to standard antioxidants like ascorbic acid, suggesting their potential use in mitigating oxidative stress-related diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Antiproliferative Effects

- Compound Tested : 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

- Cell Lines : Melanoma and Prostate Cancer

- Mechanism : Inhibition of tubulin polymerization

- Results : IC50 values in the low nanomolar range observed, indicating potent anticancer activity.

Antimicrobial Activity

The incorporation of sulfonamide groups into thiophene structures has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.

Antimicrobial Activity Data Table

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| 3-(4-methoxy-N-methylphenylsulfonamido)... | Moderate | Strong | Inhibition of DHPS |

| Related Thiophene Derivatives | Variable | Variable | Disruption of cell membrane integrity |

Structure-Activity Relationship (SAR)

SAR studies reveal that specific substitutions on the thiophene ring significantly influence the biological activity of these compounds. For instance:

- Modifications at the para position of the phenyl ring have been linked to enhanced anticancer and antimicrobial activities.

- Electron-donating groups on the thiophene ring enhance cytotoxicity.

- Variations in the linker between the thiophene and sulfonamide groups can modulate potency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamido Group

The sulfonamido moiety (-SO₂NMe-) exhibits reactivity toward nucleophiles due to the electron-withdrawing sulfonyl group. Key reaction pathways include:

Example :

Under basic conditions, the sulfonamido group may undergo hydrolysis to form 3-amino-thiophene-2-carboxamide derivatives, though competing decomposition pathways are possible due to the thiophene ring’s sensitivity.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring’s electron-rich nature facilitates electrophilic substitution, primarily at the 4- and 5-positions (relative to the sulfonamido group at position 3):

Mechanistic Insight :

The sulfonamido group acts as a meta-directing group, while the carboxamide at position 2 exerts ortho/para-directing effects, creating competitive regioselectivity. Computational studies suggest the 4-position is favored due to reduced steric clashes .

Functionalization of the Carboxamide Group

The carboxamide (-CONH-) group participates in condensation and hydrolysis reactions:

| Reaction Type | Reagents/Conditions | Products | Yield* |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 12h | Thiophene-2-carboxylic acid | ~60% (analog) |

| Condensation | EDCl/HOBt, R-NH₂, DCM, RT | Secondary amide derivatives | ~75% (analog) |

[](pplx://action/followup) * Yields extrapolated from structurally similar carboxamides .

Cross-Coupling Reactions Involving the Thiophene Core

The thiophene ring supports transition-metal-catalyzed coupling reactions, enabling structural diversification:

Example :

Halogenation at position 4 followed by Suzuki coupling with aryl boronic acids could yield biaryl analogs with enhanced π-conjugation .

Oxidation and Reduction Pathways

The compound’s stability under redox conditions is critical for pharmaceutical applications:

Steric and Electronic Effects on Reactivity

-

Steric Hindrance : The 4-methylcyclohexyl group impedes reactions at the carboxamide’s nitrogen, necessitating forcing conditions for alkylation or acylation .

-

Electronic Effects : The electron-withdrawing sulfonamido group deactivates the thiophene ring, slowing electrophilic substitutions compared to unsubstituted thiophenes .

Key Research Findings

-

Synthetic Accessibility : Multi-step routes involving amidation and sulfonylation are standard, with yields averaging 40–60% for final steps.

-

Stability : The compound is stable under ambient conditions but degrades in strong acids/bases, necessitating pH-controlled formulations for pharmaceutical use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Variations in Thiophene Carboxamides

The compound’s structural uniqueness lies in its 4-methylcyclohexyl and 4-methoxy-N-methylphenylsulfonamido groups. Key analogues and their distinguishing features include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy group (electron-donating) contrasts with nitro (electron-withdrawing) in , affecting electronic properties and reactivity.

- Sulfonamido vs. Sulfamoyl : The sulfonamido group (SO₂-NMe) in the target compound differs from sulfamoyl (SO₂-NH-) in , altering hydrogen-bonding capacity and solubility.

Common Strategies for Thiophene Carboxamides

- Coupling Reactions : Analogues in and were synthesized via carboxamide coupling using reagents like HATU or via cyclization with sodium ethoxide .

- Purification : Silica gel chromatography (e.g., ) or recrystallization (e.g., ) are standard for isolating thiophene carboxamides.

Comparative Data Table

Notes:

- Bioactivity Gaps : The target compound’s biological data are absent in the evidence, but sulfonamido groups (as in ) are often associated with antibacterial or enzyme-inhibitory effects.

Supramolecular and Crystallographic Behavior

- Hydrogen Bonding : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide, which forms weak C–H⋯O/S interactions , the target compound’s methylcyclohexyl group may limit such interactions due to steric hindrance.

- Tautomerism : Analogues like 1,2,4-triazole-thiones exhibit tautomerism, but the target compound’s rigid sulfonamido group likely prevents this.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.